An In-depth Technical Guide to the Synthesis and Purification of Iodopropynyl Butylcarbamate (IPBC)
An In-depth Technical Guide to the Synthesis and Purification of Iodopropynyl Butylcarbamate (IPBC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Iodopropynyl Butylcarbamate (IPBC), a widely used biocide in various industrial and cosmetic applications. The document details the prevalent synthesis methodologies, with a focus on the two-step process involving the formation of propynyl (B12738560) butylcarbamate followed by iodination. It includes detailed experimental protocols, quantitative data on reaction yields and purity, and methods for the characterization of the final product. Furthermore, this guide elaborates on purification techniques, primarily recrystallization, and provides protocols for analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity profiling.
Introduction
Iodopropynyl Butylcarbamate (IPBC) is a carbamate (B1207046) ester with the chemical formula C₈H₁₂INO₂. It is a white to off-white crystalline solid with a melting point of 64-68 °C[1]. IPBC is extensively used as a fungicide and preservative in a wide array of products, including paints, coatings, wood preservatives, metalworking fluids, and cosmetics[1][2]. Its efficacy against a broad spectrum of fungi at low concentrations makes it a valuable industrial biocide[3]. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with a detailed understanding of the manufacturing and purification processes of IPBC.
Synthesis of Iodopropynyl Butylcarbamate
The most common and practical synthesis of IPBC is a two-step process. The first step involves the formation of a carbamate intermediate, propynyl butylcarbamate, which is subsequently iodinated to yield the final IPBC product[4].
Synthesis Pathway
The overall synthesis pathway can be visualized as follows:
Caption: General synthesis pathway of Iodopropynyl Butylcarbamate.
An alternative initial step involves the reaction of phosgene (B1210022) with butylamine (B146782) and propargyl alcohol to produce propynyl butylcarbamate[4].
Experimental Protocols
Step 1: Synthesis of Propynyl Butylcarbamate
This step involves the reaction of propargyl alcohol with butyl isocyanate.
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Reactants: Propargyl alcohol and butyl isocyanate.
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Procedure: To a reaction vessel, add propargyl alcohol. While stirring, slowly add butyl isocyanate to the vessel, maintaining the temperature of the reaction mixture. The reaction is typically carried out in a suitable solvent such as toluene[3].
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Reaction Conditions: The reaction is exothermic and the temperature should be carefully controlled.
Step 2: Iodination of Propynyl Butylcarbamate
The intermediate, propynyl butylcarbamate, is then iodinated to form IPBC. A common method involves the use of sodium iodide and sodium hypochlorite (B82951) in an aqueous solution[3]. To minimize the formation of undesirable di- and tri-iodinated isomers, the iodination is often carried out in an aqueous solution containing a surfactant[5][6][7].
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Reactants: Propynyl butylcarbamate, sodium iodide, sodium hypochlorite (or another suitable oxidizing agent), and sodium hydroxide.
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Procedure:
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In a reactor, dissolve sodium iodide in water.
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Add a nonionic surfactant to the solution.
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Cool the mixture to 0-8 °C.
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Add propynyl butylcarbamate to the cooled mixture while maintaining the temperature.
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Add a 50% aqueous solution of sodium hydroxide[5].
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Slowly add a solution of sodium hypochlorite while vigorously agitating the mixture and maintaining the temperature between 6 and 11 °C[5].
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After the addition is complete, the reaction is typically stirred for a period to ensure completion.
-
-
Reaction Conditions: The pH of the reaction mixture should be maintained above 7[8]. The temperature should be carefully controlled, as higher temperatures can lead to the formation of impurities.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of IPBC:
| Parameter | Value | Reference |
| Yield | ||
| Based on n-butylamine | 91% | [1] |
| Iodination Step | 93.5% | [5] |
| Purity | ||
| Assay | 98.7% | [5] |
| Commercial Grade | 97% | [9] |
Purification of Iodopropynyl Butylcarbamate
Purification of the crude IPBC is crucial to remove unreacted starting materials, byproducts, and colored impurities. The primary method for purification is recrystallization.
Purification Workflow
Caption: Workflow for the purification of IPBC by recrystallization.
Experimental Protocol for Recrystallization
The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve IPBC well at elevated temperatures but poorly at low temperatures.
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Solvent Selection: While specific solvent systems for IPBC recrystallization are not extensively detailed in the literature, general principles suggest exploring various organic solvents. A mixed solvent system may also be effective. One source suggests washing the crystals with cold hexane (B92381) to remove colored impurities, indicating that hexane could be a suitable solvent for washing as it is less likely to dissolve the IPBC at low temperatures[10].
-
Procedure:
-
Dissolve the crude IPBC in a minimal amount of a suitable hot solvent.
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If insoluble impurities are present, perform a hot gravity filtration.
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Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Dry the purified crystals, for example, at 35 °C to a constant weight.
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Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized IPBC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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¹H NMR (400 MHz, CDCl₃):
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δ (ppm): 0.93 (t), 1.32-1.52 (m), 3.16-3.21 (m), 4.82 (s)[11].
-
-
¹³C NMR (100.40 MHz, CDCl₃):
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δ (ppm): 13.70, 19.86, 31.93, 40.92, 53.78, 88.81, 155.33[11].
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High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of IPBC and quantifying impurities.
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Method 1: HPLC-DAD
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Method 2: HPLC-MS
Gas Chromatography (GC)
GC can also be used for IPBC analysis, although its thermal lability requires specific techniques.
-
Method: GC with Electron Capture Detector (GC-ECD)
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Due to the limited thermal stability of IPBC, pulsed splitless injection is recommended[15].
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Sample Preparation: Cosmetic formulations containing IPBC can be solvated in toluene/isopropyl alcohol[15].
-
Detector: An Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds like IPBC[15].
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Impurity Profiling
The primary impurities in IPBC synthesis are di- and tri-iodinated isomers[6]. These byproducts can cause discoloration of the final product and are generally undesirable[8].
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Formation: The formation of these impurities is favored by prolonged reaction times and elevated temperatures during the iodination step.
-
Minimization: Careful control of reaction parameters, such as temperature, pH, and reaction time, is crucial to minimize the formation of these byproducts[6][7]. The use of an aqueous surfactant solution during iodination has been shown to reduce the levels of these impurities[5][6][7].
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Analysis: HPLC and GC-MS are suitable techniques for the identification and quantification of these iodinated impurities.
Conclusion
This technical guide has outlined the key aspects of Iodopropynyl Butylcarbamate synthesis and purification. The two-step synthesis process, involving the formation and subsequent iodination of propynyl butylcarbamate, is the most prevalent method. Achieving high purity and yield is contingent on the careful control of reaction conditions, particularly during the iodination step. Recrystallization is the primary method for purification, and a range of analytical techniques, including NMR, HPLC, and GC, are available for comprehensive characterization of the final product and for impurity profiling. This guide provides a solid foundation for researchers and professionals working with IPBC, enabling them to produce and analyze this important biocide with a high degree of confidence.
References
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- 6. US20050033083A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Google Patents [patents.google.com]
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- 10. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 11. 3-Iodo-2-propynyl butylcarbamate | C8H12INO2 | CID 62097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 13. Determination of iodopropynyl butylcarbamate in cosmetics by HPLC and verified by LC/MS/MS | Semantic Scholar [semanticscholar.org]
- 14. Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of iodopropynyl butylcarbamate in cosmetic formulations utilizing pulsed splitless injection, gas chromatography with electron capture detector - PubMed [pubmed.ncbi.nlm.nih.gov]
